molecular formula C18H23N3O2S B11099065 Ethyl 2-[(1-phenyl-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden)amino]acetate

Ethyl 2-[(1-phenyl-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden)amino]acetate

Cat. No.: B11099065
M. Wt: 345.5 g/mol
InChI Key: TXXSCVZRMJFFFL-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-phenyl-2-thioxo-1,3-diazaspiro[45]dec-4-yliden)amino]acetate is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro ring system, which includes a diazaspirodecane core, a phenyl group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(1-phenyl-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden)amino]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is synthesized through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound.

    Introduction of the Thioxo Group: The thioxo group is introduced via a thiation reaction, where a sulfur-containing reagent is used.

    Attachment of the Phenyl Group: The phenyl group is attached through a substitution reaction, often using a phenyl halide and a suitable base.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1-phenyl-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden)amino]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Phenyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-[(1-phenyl-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden)amino]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(1-phenyl-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden)amino]acetate involves its interaction with specific molecular targets. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the spirocyclic structure may allow the compound to interact with multiple binding sites, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(1-phenyl-2-thioxo-1,3-diazaspiro[4.5]dec-3-en-4-yl)amino]acetate: Similar structure but with a different position of the double bond.

    2-[(1-Phenyl-2-thioxo-1,3-diazaspiro[4.5]dec-3-en-4-yl)amino]ethyl (4-chlorophenyl)carbamate: Contains a carbamate group instead of an ester group.

Uniqueness

Ethyl 2-[(1-phenyl-2-thioxo-1,3-diazaspiro[45]dec-4-yliden)amino]acetate is unique due to its specific spirocyclic structure and the presence of both thioxo and phenyl groups

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

ethyl 2-[(1-phenyl-2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-ylidene)amino]acetate

InChI

InChI=1S/C18H23N3O2S/c1-2-23-15(22)13-19-16-18(11-7-4-8-12-18)21(17(24)20-16)14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,19,20,24)

InChI Key

TXXSCVZRMJFFFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN=C1C2(CCCCC2)N(C(=S)N1)C3=CC=CC=C3

Origin of Product

United States

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